molecular formula C16H18FN5O B1447799 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide CAS No. 1375476-92-8

6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide

Cat. No. B1447799
M. Wt: 315.35 g/mol
InChI Key: ZOCLNQCNSJGJRZ-UHFFFAOYSA-N
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Description

The compound “6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide” is a chemical compound with a molecular weight of 282.32 . Its IUPAC name is 6-[4-(4-fluorophenyl)-1-piperazinyl]nicotinonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15FN4/c17-14-2-4-15(5-3-14)20-7-9-21(10-8-20)16-6-1-13(11-18)12-19-16/h1-6,12H,7-10H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 282.32 .

Scientific Research Applications

Inhibitor of Human Equilibrative Nucleoside Transporters

  • Field : Pharmacology .
  • Application : This compound has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
  • Methods : Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models .
  • Results : The study found that the compound reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km. The inhibitory effect of the compound could not be washed out. The compound did not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .

Urease Inhibition

  • Field : Microbiology .
  • Application : This compound could potentially be used to inhibit urease, an enzyme that is crucial for the survival of highly pathogenic bacteria .
  • Methods : The compound would need to be tested against various strains of ureolytic bacteria to determine its efficacy .
  • Results : The results of such a study are not available as this is a theoretical application .

Antifungal Activity

  • Field : Mycology .
  • Application : While the compound has not been tested for antifungal activity, similar compounds have been found to have fungicidal activity against certain strains of Candida .
  • Methods : The compound would need to be tested against various strains of fungi to determine its efficacy .
  • Results : The results of such a study are not available as this is a theoretical application .

Cancer Treatment

  • Field : Oncology .
  • Application : While the compound has not been tested for cancer treatment, similar compounds have been found to inhibit poly ADP ribose polymerase (PARP), which is useful in the treatment of cancers .
  • Methods : The compound would need to be tested in vitro and in vivo to determine its efficacy .
  • Results : The results of such a study are not available as this is a theoretical application .

properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O/c17-13-2-4-14(5-3-13)21-7-9-22(10-8-21)15-6-1-12(11-19-15)16(18)20-23/h1-6,11,23H,7-10H2,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCLNQCNSJGJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide
Reactant of Route 2
6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide
Reactant of Route 3
Reactant of Route 3
6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide

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